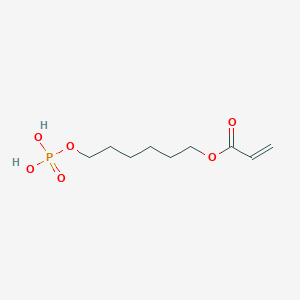

6-Phosphoxyhexyl acrylate

CAS No.: 85589-95-3

Cat. No.: VC17033509

Molecular Formula: C9H17O6P

Molecular Weight: 252.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85589-95-3 |

|---|---|

| Molecular Formula | C9H17O6P |

| Molecular Weight | 252.20 g/mol |

| IUPAC Name | 6-phosphonooxyhexyl prop-2-enoate |

| Standard InChI | InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13) |

| Standard InChI Key | UNLGHUTUQNFLSO-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCCCCCOP(=O)(O)O |

Introduction

Structural and Nomenclatural Clarification

Common Misnomers and Analogues

-

Phenoxyethyl acrylate (PEA): A related monomer with a phenoxy group at the ethyl position (CAS 48145-04-6), used in adhesives and UV-curable resins .

-

n-Hexyl acrylate: A simpler analogue with a linear hexyl chain (CAS 2499-95-8), noted for its combustible nature and aquatic toxicity .

Synthesis and Modification of Acrylate Derivatives

Acrylate monomers are typically synthesized via esterification of acrylic acid with alcohols or through radical polymerization techniques.

RAFT Polymerization for Acrylate Grafting

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical method used to graft polyacrylates onto natural polymers like cellulose. For example:

-

Cellulose functionalization: Bagasse cellulose is modified with a RAFT agent (e.g., 3-(((benzylthio)carbonothioyl)thio)propanoic acid) via Steglich esterification .

-

Acrylate grafting: Acrylic acid (AA) and methyl methacrylate (MMA) are polymerized onto cellulose-RAFT macroinitiators, yielding materials with enhanced adsorption properties for metal ions like , , and .

Table 1: Key Parameters for RAFT-Mediated Grafting

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 70°C |

| Initiator | 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V50) |

| Monomer Feed Ratios (AA:MMA) | 100:0, 75:25, 50:50, 25:75, 0:100 |

| Post-Polymerization Treatment | Soxhlet extraction with water/THF |

Physicochemical Properties of Hexyl Acrylate Derivatives

While data specific to 6-Phosphoxyhexyl acrylate are absent, the following properties are reported for structurally similar compounds:

6-(4-Hydroxyphenoxy)hexyl Acrylate

n-Hexyl Acrylate

Applications in Industrial and Biomedical Contexts

Acrylate derivatives are valued for their versatility in polymer synthesis and functional material design.

Adhesives and Coatings

-

Phenoxyethyl acrylate (PEA): Exhibits strong adhesion and dispersion capabilities, making it suitable for pressure-sensitive adhesives .

-

n-Hexyl acrylate: Used in automotive coatings and inks due to its balance of flexibility and durability .

Environmental Remediation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume